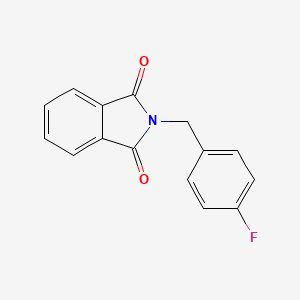

邻氟苄基邻苯二甲酰亚胺

描述

N-(4-Fluorobenzyl)phthalimide is a compound that is structurally related to various phthalimide derivatives which have been synthesized and studied for their diverse chemical properties and potential applications. The compound itself is not directly mentioned in the provided papers, but its structural analogs have been investigated for properties such as solubility, thermal stability, nonlinear optical properties, enzyme inhibition, and antimicrobial activity .

Synthesis Analysis

The synthesis of phthalimide derivatives typically involves the reaction of phthalimide with various substituents. For example, a new phthalimide-containing diamine was synthesized and polymerized with aromatic tetracarboxylic acid dianhydrides to produce high molecular weight polyimides . Another study reported the synthesis of N-(4-nitrobenzylidene)-o-fluoroamine and N-(3-nitrobenzylidene)-p-fluoroamine, which are structurally similar to N-(4-Fluorobenzyl)phthalimide, and characterized by X-ray diffraction, FT-IR, and UV-visible spectroscopy . These methods could potentially be adapted for the synthesis and characterization of N-(4-Fluorobenzyl)phthalimide.

Molecular Structure Analysis

The molecular structure of phthalimide derivatives is often characterized using techniques such as X-ray crystallography, NMR, IR, and Mass spectroscopy. For instance, the crystal structures of some N-4-Fluorobenzoyl phosphoric triamides were investigated by X-ray crystallography . Similarly, the structure of N-[(4-fluorophenyl)sulfanyl]phthalimide was determined using X-ray crystallography and further investigated using DFT methods . These studies provide insights into the molecular conformation, bond lengths, and angles that could be relevant for understanding the structure of N-(4-Fluorobenzyl)phthalimide.

Chemical Reactions Analysis

Phthalimide derivatives can undergo various chemical reactions, including polymerization, oxidation, and ligation with metals. For example, polyimides derived from phthalimide-containing diamines were synthesized through polycondensation reactions . Another study described the oxidation of a phthalimide derivative by ruthenium(III) chloride and its subsequent ligation with ruthenium(II) . These reactions demonstrate the reactivity of phthalimide derivatives and could be indicative of the types of chemical reactions that N-(4-Fluorobenzyl)phthalimide might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalimide derivatives, such as solubility, thermal stability, and antimicrobial activity, have been a subject of research. Polyimides derived from phthalimide-containing diamines exhibited high solubility and thermal stability . The nonlinear optical properties of certain phthalimide derivatives were also studied, suggesting potential applications in the field of NLO materials . Additionally, the antimicrobial activity of N-[(4-Fluorophenyl)sulfanyl]phthalimide against various bacteria and fungi was evaluated, showing significant activity against E. coli . These properties are crucial for the potential application of these compounds in various fields, including materials science and pharmaceuticals.

科学研究应用

1. DNA-蛋白质相互作用的检测

邻氟苄基邻苯二甲酰亚胺衍生物已用于生物化学研究,特别是在研究 DNA-蛋白质相互作用方面。一个例子是将溶剂变色荧光 4-氨基邻苯二甲酰亚胺共价连接到核苷上,用于检测 DNA 与 p53 和单链结合蛋白等蛋白质之间的相互作用。这些相互作用增加了荧光强度,有助于理解这些复杂的生物过程 (Riedl 等,2012)。

2. 有机太阳能电池

在材料科学领域,邻氟苄基邻苯二甲酰亚胺衍生物因其增强有机太阳能电池效率的潜力而受到探索。研究表明,将这些化合物作为侧链掺入非富勒烯受体中可以显着提高功率转换效率,展示了它们在可再生能源技术中的实用性 (Nazari 等,2018)。

3. 合成和生物活性研究

在药物研究中,包括邻氟苄基邻苯二甲酰亚胺在内的各种邻苯二甲酰亚胺衍生物的合成已被广泛研究。这些化合物因其生物活性特性而受到研究,例如抗焦虑活性,从而为新的潜在治疗剂提供了见解 (Hassanzadeh 等,2008)。

4. 高温聚合物的开发

在材料工程中,邻氟苄基邻苯二甲酰亚胺相关化合物已被用于开发热氧化稳定聚合物。这些材料表现出优异的热稳定性,可用于需要耐高温的应用中,例如在航空航天或汽车工业中 (Sundar & Mathias,1994)。

5. 有机合成中的氟烷基硫化

邻氟苄基邻苯二甲酰亚胺衍生物已被开发为有机合成中的高效试剂,特别是在制备氟烷基硫化化合物方面。该应用展示了这些化合物在促进多种化学转化方面的多功能性,为合成化学的发展做出了贡献 (Shen 等,2017)。

未来方向

作用机制

Target of Action

Phthalimides are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials . They are known to interact with various biological targets, but the specific targets can vary depending on the specific phthalimide derivative .

Mode of Action

The mode of action of phthalimides can also vary widely. For example, some phthalimides have been found to induce apoptosis, or programmed cell death, in certain types of cells

Biochemical Pathways

Phthalimides can affect various biochemical pathways. For instance, some phthalimides have been found to induce apoptosis following the intrinsic pathway mechanism . The specific pathways affected by “N-(4-Fluorobenzyl)phthalimide” would need to be identified through further study.

Result of Action

The molecular and cellular effects of a compound’s action can include changes in cell behavior, gene expression, and protein function, among others. Some phthalimides have been found to have antiproliferative activity against certain types of cancer cells

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. For instance, the synthesis of N-benzylphthalimide was found to be influenced by factors such as the proportion of reaction reagents, the irradiation time, and the presence of alkaline reagents .

属性

IUPAC Name |

2-[(4-fluorophenyl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO2/c16-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYPZQIEVABAGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-3-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}prop-2-enoic acid](/img/structure/B2528414.png)

![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate](/img/structure/B2528415.png)

![2-(3-chlorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2528417.png)

![2-{[1-(2,4-difluorophenyl)ethyl]amino}-N-ethylacetamide](/img/structure/B2528421.png)

![Ethyl 2-cyano-4-(4-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-4-oxobutanoate](/img/structure/B2528422.png)

![N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2528425.png)

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-anthracen-9-ylprop-2-enoate](/img/structure/B2528426.png)

![methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B2528431.png)

![3-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methylene)-1,6,7,11B-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2528434.png)